Cyclobis(N-methylphenylalanine)
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Overview
Description
Cyclobis(N-methylphenylalanine) is a natural product found in Streptomyces griseus with data available.
Scientific Research Applications
Sustainable Production Methods
- The sustainable production of N-methylphenylalanine, a key component of Cyclobis(N-methylphenylalanine), has been achieved through the metabolic engineering of Corynebacterium glutamicum. This method, which involves reductive methylamination of phenylpyruvate, offers a more environmentally friendly approach compared to traditional chemical synthesis methods (Kerbs et al., 2021).
Applications in Bioconjugate Formation
- Cyclobis(paraquat-p-phenylene), a relative of Cyclobis(N-methylphenylalanine), has been utilized in the formation of pseudorotaxane-based bioconjugates. These structures have potential applications in molecular recognition and sensor design (Caldwell et al., 2008).
Synthesis of Biologically Active Compounds
- Cyclobis(N-methylphenylalanine) derivatives, such as hirsutide, have been synthesized for biological evaluation. These compounds show potential as antibacterial and antihelmintic agents (Dahiya et al., 2008).
Recognition and Binding Studies
- Cyclobis(paraquat-p-phenylene), closely related to Cyclobis(N-methylphenylalanine), has been studied for its ability to bind specific molecules like phenyl glycopyranosides in water. Such studies are crucial for understanding molecular recognition and designing receptors (Staley & Smith, 1996).
Potential in Antimicrobial and Cytotoxic Applications
- N-methylated cyclopeptides, which include Cyclobis(N-methylphenylalanine) derivatives, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds show promise in the development of new antibiotics and cancer therapeutics (Kumar et al., 2017).
Insights into Biosynthesis Pathways
- Studies on the biosynthesis of benzodiazepine alkaloids using N-methyl phenylalanine have provided valuable insights into the enzymatic processes involved in the formation of these pharmacologically important compounds (Framm et al., 1973).
Properties
CAS No. |
61125-52-8 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3S,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
KNKXKVUFAHAVOL-ROUUACIJSA-N |
Isomeric SMILES |
CN1[C@H](C(=O)N([C@H](C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3 |
SMILES |
CN1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3 |
61125-52-8 | |
Synonyms |
c(NMe-Phe) cyclobis(N-methylphenylalanine) cyclobis-N-methyl-L-phenylalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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